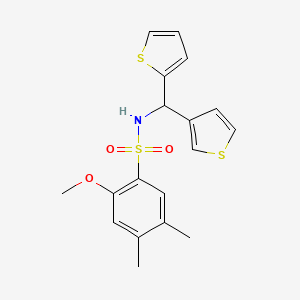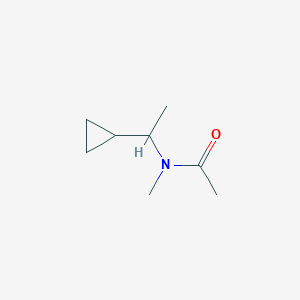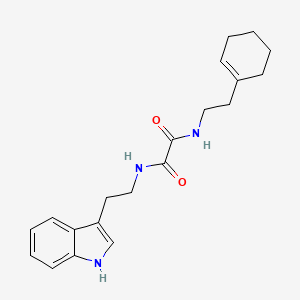![molecular formula C15H16N2OS B2761418 4-[4-(thiophen-3-yl)piperidine-1-carbonyl]pyridine CAS No. 1396761-81-1](/img/structure/B2761418.png)
4-[4-(thiophen-3-yl)piperidine-1-carbonyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(thiophen-3-yl)piperidine-1-carbonyl]pyridine is a heterocyclic compound that features a pyridine ring, a thiophene ring, and a piperidine ring
Mechanism of Action
Target of Action
The primary target of Pyridin-4-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone is 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1) . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, a hormone that regulates a wide range of processes throughout the body, including metabolism and the immune response .
Mode of Action
Pyridin-4-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone acts by inhibiting the activity of 11 β-HSD1 . By blocking this enzyme, the compound prevents the conversion of cortisone to cortisol, thereby modulating the physiological effects mediated by this hormone .
Biochemical Pathways
The inhibition of 11 β-HSD1 affects the glucocorticoid pathway . Glucocorticoids, such as cortisol, are involved in various physiological processes, including the regulation of glucose metabolism, immune response, and inflammation. By inhibiting 11 β-HSD1, Pyridin-4-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone can modulate these processes .
Pharmacokinetics
These characteristics suggest that the compound may have favorable bioavailability and a suitable profile for therapeutic use .
Result of Action
The inhibition of 11 β-HSD1 by Pyridin-4-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone can lead to a decrease in the levels of active cortisol. This can result in the modulation of various physiological processes, including glucose metabolism, immune response, and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(thiophen-3-yl)piperidine-1-carbonyl]pyridine typically involves multi-step organic reactions. One common method includes the condensation of 4-pyridinecarboxaldehyde with thiophene-3-carboxylic acid in the presence of a suitable catalyst. The resulting intermediate is then reacted with piperidine under controlled conditions to form the final product. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(thiophen-3-yl)piperidine-1-carbonyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-[4-(thiophen-3-yl)piperidine-1-carbonyl]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- Pyridin-3-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone
- Pyridin-4-yl(4-(furan-3-yl)piperidin-1-yl)methanone
- Pyridin-4-yl(4-(benzofuran-3-yl)piperidin-1-yl)methanone
Uniqueness
4-[4-(thiophen-3-yl)piperidine-1-carbonyl]pyridine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of organic semiconductors or photovoltaic materials.
Properties
IUPAC Name |
pyridin-4-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c18-15(13-1-6-16-7-2-13)17-8-3-12(4-9-17)14-5-10-19-11-14/h1-2,5-7,10-12H,3-4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEXOARXSKYJLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

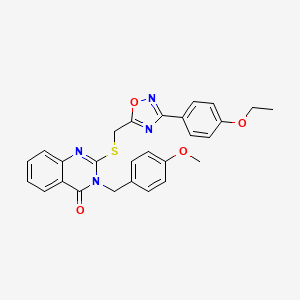
![2-(4-chlorophenoxy)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2761338.png)
![4-Methyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B2761339.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2761340.png)
![2-Chloro-1-(2,2-dioxo-3a-phenyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrol-5-yl)propan-1-one](/img/structure/B2761341.png)
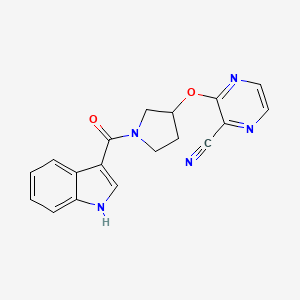
![N-(6-methoxy-1,3-benzothiazol-2-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-amine](/img/structure/B2761345.png)
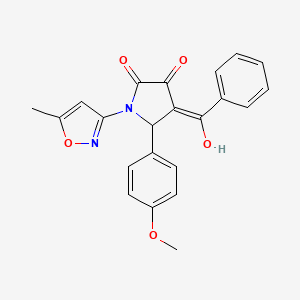

![3-[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2761350.png)
